1,2,3-Trifluorobenzene

Organic Synthesis Cross-Coupling C-H Activation

1,2,3-Trifluorobenzene (CAS 1489-53-8) is a fluorinated aromatic hydrocarbon with the molecular formula C6H3F3, characterized by three adjacent fluorine atoms on the benzene ring. This specific substitution pattern imparts a unique electronic profile and distinct physical properties compared to its 1,2,4- and 1,3,5-trifluorobenzene isomers, making it a critical, non-interchangeable building block in pharmaceutical synthesis, advanced materials, and specialty chemicals.

Molecular Formula C6H3F3
Molecular Weight 132.08 g/mol
CAS No. 1489-53-8
Cat. No. B074907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluorobenzene
CAS1489-53-8
Molecular FormulaC6H3F3
Molecular Weight132.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyAJKNNUJQFALRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trifluorobenzene (CAS 1489-53-8): A Procurement Guide for the 1,2,3-Trifluoro Isomer in Fluorinated Aromatic Building Blocks


1,2,3-Trifluorobenzene (CAS 1489-53-8) is a fluorinated aromatic hydrocarbon with the molecular formula C6H3F3, characterized by three adjacent fluorine atoms on the benzene ring [1]. This specific substitution pattern imparts a unique electronic profile and distinct physical properties compared to its 1,2,4- and 1,3,5-trifluorobenzene isomers, making it a critical, non-interchangeable building block in pharmaceutical synthesis, advanced materials, and specialty chemicals [2]. Its procurement is driven by the need for a specific regioisomer that dictates downstream reactivity and final product properties, which cannot be achieved by substituting with alternative trifluorobenzene isomers [3].

Why 1,2,3-Trifluorobenzene (CAS 1489-53-8) Cannot Be Substituted by 1,2,4- or 1,3,5-Trifluorobenzene in Critical Applications


Generic substitution among the three isomers of trifluorobenzene is not feasible due to their distinct physical properties, chemical reactivities, and photophysical behaviors, which directly impact their utility in different applications [1]. For instance, the 1,2,3-isomer exhibits a higher boiling point (94–95 °C) than both the 1,2,4- (90 °C) and 1,3,5- (75–76 °C) isomers, a factor critical for process design and separation [2]. More importantly, their electronic structures, as evidenced by differing photolysis quantum yields and unique fluorescence excitation maxima (λex = 2740 Å for 1,2,3- vs 2680 Å for 1,3,5-), lead to divergent behavior in synthetic transformations and material applications [3][4]. Selecting the incorrect isomer would lead to failed reactions, undesired product profiles, and compromised material performance, as evidenced by the isomer-specific regioselectivity in palladium-catalyzed direct arylations detailed in Section 3 [5].

Quantitative Differentiation of 1,2,3-Trifluorobenzene (CAS 1489-53-8) from Isomers: A Technical Evidence Guide for Procurement


Superior Regioselectivity in Palladium-Catalyzed Direct Arylation Compared to 1,2,4-Trifluorobenzene

1,2,3-Trifluorobenzene exhibits a higher reactivity of its C4-H bond compared to its C5-H bond in palladium-catalyzed direct arylation, enabling the selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. This is in contrast to the reactivity of the 1,2,4-isomer, which undergoes regioselective C3-arylation under the same conditions [1].

Organic Synthesis Cross-Coupling C-H Activation

Distinct Photophysical Properties: UV Fluorescence Excitation Maximum vs. 1,3,5-Trifluorobenzene

The photophysical behavior of 1,2,3-trifluorobenzene differs significantly from its 1,3,5-isomer, as demonstrated by their fluorescence excitation maxima. This property is critical for applications involving optical detection or photochemical reactions [1].

Spectroscopy Photophysics Analytical Chemistry

Comparative Photochemical Stability: Lower Photolysis Quantum Yield than 1,2,4-Trifluorobenzene

Under UV irradiation (253.7 nm), 1,2,3-trifluorobenzene exhibits a lower photolysis quantum yield (Φ) compared to the 1,2,4-isomer, indicating it is more resistant to photolytic degradation under these specific aqueous conditions [1].

Environmental Fate Photochemistry Stability

Distinct Physical Properties: Higher Boiling Point than Isomers 1,2,4- and 1,3,5-Trifluorobenzene

The physical properties of the trifluorobenzene isomers, particularly their boiling points, vary significantly due to their different molecular symmetries and dipole moments [1]. 1,2,3-Trifluorobenzene possesses the highest boiling point among the three, a critical factor for separation by distillation and for applications requiring specific thermal properties [2].

Physical Chemistry Process Engineering Purification

Validated Application Scenarios for Procuring 1,2,3-Trifluorobenzene (CAS 1489-53-8) Based on Quantitative Differentiation


Synthesis of 4-Aryl-1,2,3-Trifluorobenzene Intermediates for Pharmaceuticals and Agrochemicals

Procure 1,2,3-trifluorobenzene specifically for palladium-catalyzed direct arylation reactions to selectively install aryl groups at the C4 position. The higher reactivity of the C4-H bond over the C5-H bond, as documented in a direct head-to-head comparison with the 1,2,4-isomer, allows for the regioselective synthesis of 4-aryl-1,2,3-trifluorobenzenes in moderate to high yields [1]. This is a critical step in constructing specific fluorinated biaryl motifs common in advanced pharmaceutical intermediates and agrochemicals, where the 1,2,4-isomer would yield the undesired 3-aryl regioisomer [1].

Development of Optical Sensors or Photochemical Assays Utilizing Specific Excitation Wavelengths

Select 1,2,3-trifluorobenzene for applications requiring excitation at ~274 nm (2740 Å), based on its distinct fluorescence excitation maximum, which is shifted by +6 nm relative to the 1,3,5-isomer [2]. This spectral differentiation is essential for researchers developing selective detection methods, studying energy transfer in mixed-fluorobenzene systems, or performing wavelength-selective photochemical reactions where excitation of the 1,2,3-isomer must be distinguished from other fluorinated species [2].

High-Temperature Organic Reactions and Isomer Separation by Distillation

Choose 1,2,3-trifluorobenzene as a solvent or reagent for reactions requiring a higher boiling point (94-95 °C) than its isomers, providing a wider liquid temperature range than 1,2,4-trifluorobenzene (90 °C) and 1,3,5-trifluorobenzene (75-76 °C) [3]. This property is also crucial in industrial settings where the compound is produced in a mixture with its isomers (e.g., from hexafluorocyclohexane decomposition) and must be isolated; its distinct boiling point enables efficient separation via fractional distillation, ensuring high purity for subsequent use [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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